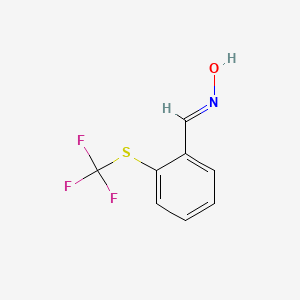

2-(Trifluormethylthio)benzaldoxime

CAS No.: 1229627-75-1

Cat. No.: VC11727014

Molecular Formula: C8H6F3NOS

Molecular Weight: 221.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1229627-75-1 |

|---|---|

| Molecular Formula | C8H6F3NOS |

| Molecular Weight | 221.20 g/mol |

| IUPAC Name | (NE)-N-[[2-(trifluoromethylsulfanyl)phenyl]methylidene]hydroxylamine |

| Standard InChI | InChI=1S/C8H6F3NOS/c9-8(10,11)14-7-4-2-1-3-6(7)5-12-13/h1-5,13H/b12-5+ |

| Standard InChI Key | QMVQUWFRXJRUQH-LFYBBSHMSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)/C=N/O)SC(F)(F)F |

| SMILES | C1=CC=C(C(=C1)C=NO)SC(F)(F)F |

| Canonical SMILES | C1=CC=C(C(=C1)C=NO)SC(F)(F)F |

Introduction

Structural and Electronic Characteristics of 2-(Trifluoromethylthio)benzaldoxime

Molecular Architecture

2-(Trifluoromethylthio)benzaldoxime (C₈H₅F₃NOS) consists of a benzaldehyde-derived oxime (R-C=N-OH) with a trifluoromethylthio substituent at the second position of the aromatic ring. The oxime functional group introduces a planar geometry around the C=N bond, while the -SCF₃ group contributes steric bulk and strong electron-withdrawing effects. The trifluoromethylthio group is known for its high lipophilicity and metabolic stability, making it a valuable motif in agrochemicals and pharmaceuticals .

Electronic Effects

The -SCF₃ group exerts a pronounced electron-withdrawing inductive effect (-I) due to the electronegativity of fluorine and the polarizability of the sulfur atom. This property destabilizes the aromatic ring’s electron density, potentially enhancing the electrophilicity of the oxime’s imine nitrogen. Such electronic modulation could influence reactivity in coordination chemistry or cycloaddition reactions .

Hypothetical Synthesis Pathways

Precursor Synthesis: 2-(Trifluoromethylthio)benzaldehyde

The synthesis of 2-(Trifluoromethylthio)benzaldoxime likely begins with the preparation of 2-(Trifluoromethylthio)benzaldehyde. While no direct methods are documented in the provided sources, analogous routes for trifluoromethylated benzaldehydes suggest the following steps:

-

Friedel-Crafts Acylation: Introduce a thioacetyl group (-SAc) to toluene via electrophilic substitution, followed by fluorination to yield -SCF₃ .

-

Oxidation: Convert a 2-(Trifluoromethylthio)benzyl alcohol intermediate to the aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) .

Oxime Formation

Reacting 2-(Trifluoromethylthio)benzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in a polar solvent (e.g., ethanol/water) under reflux conditions would yield the target oxime .

Reaction Scheme:

Physicochemical Properties (Theoretical Predictions)

Solubility and Stability

-

Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the oxime’s hydrogen-bonding capacity, but limited solubility in water .

-

Stability: The -SCF₃ group may confer resistance to hydrolysis, while the oxime could exhibit tautomerism (syn/anti isomers) depending on pH and temperature .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands for ν(N-O) (~960 cm⁻¹) and ν(C=N) (~1640 cm⁻¹) .

-

NMR: Distinct ¹⁹F NMR signal near δ -40 ppm (CF₃ group); aromatic protons deshielded due to electron withdrawal .

Comparative Analysis with Related Compounds

Future Research Directions

-

Synthetic Optimization: Develop efficient methods for introducing -SCF₃ groups via thiolation-fluorination sequences .

-

Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.

-

Computational Studies: Model the electronic effects of -SCF₃ on oxime reactivity using DFT calculations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume